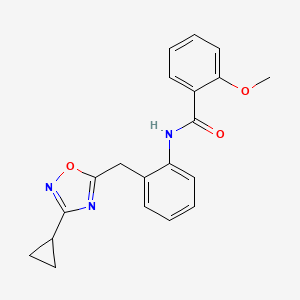

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This motif is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This rearrangement is part of the chemical reactions that this compound can undergo.Scientific Research Applications

a. Ataluren (Translarna): Ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . It exemplifies the therapeutic potential of 1,2,4-oxadiazole derivatives.

b. Azilsartan: Azilsartan is an antihypertensive medication . Its structure incorporates the 1,2,4-oxadiazole motif.

c. Opicapone: Opicapone is approved as adjunctive therapy for Parkinson’s disease . It also contains the 1,2,4-oxadiazole core.

d. Selective Inhibitors: Some 1,2,4-oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, relevant to cancer therapy .

e. Peroxisome Proliferator-Activated Receptor Agonists: Novel 1,2,4-oxadiazoles serve as dual agonists for peroxisome proliferator-activated receptor α/δ (PPARα/δ) .

f. Sirtuin 2 Inhibitors: Certain 1,2,4-oxadiazoles exhibit inhibitory activity against Sirtuin 2 .

Materials Science and Organic Synthesis

Beyond medicinal applications, 1,2,4-oxadiazoles find use in other domains:

a. Energetic Materials: These heterocycles contribute to the development of energetic materials .

b. Fluorescent Dyes and OLEDs: 1,2,4-Oxadiazoles serve as building blocks for fluorescent dyes and organic light-emitting diodes (OLEDs) .

c. Sensors: Their unique properties make them suitable for sensor applications .

d. Insecticides: 1,2,4-Oxadiazoles have been explored as potential insecticides .

Future Directions

properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-25-17-9-5-3-7-15(17)20(24)21-16-8-4-2-6-14(16)12-18-22-19(23-26-18)13-10-11-13/h2-9,13H,10-12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIGOTWKXSDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)

![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2657711.png)

![ethyl 4-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657712.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2657716.png)

![N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2657718.png)

![N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2657724.png)

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2657727.png)

![Methyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2657729.png)